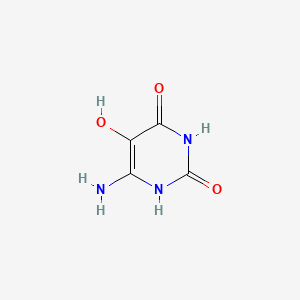
Isouramil
Descripción general
Descripción
Isouramil is an aglycon of vicine and convicine, and a causative agent of favism.
Aplicaciones Científicas De Investigación
Investigación del ADN
Isouramil, o 5,6-Dihidroxicitosina, se puede formar a partir del tratamiento del ADN con tetróxido de osmio . Esta propiedad se ha utilizado en estudios de reparación del ADN utilizando enzimas de reparación por escisión de bases . Se ha evidenciado la formación de glicólicos de citosina y moieties de 5,6-dihidroxicitosina en el ADN al tratarlo con OsO4 .
Investigación sobre el Favismo
This compound se produce cuando la vicina y la convicina, compuestos que se encuentran en la haba, son hidrolizadas por la enzima β-glucosidasa . Estos compuestos causan oxidación del glutatión en los glóbulos rojos (GR), lo que provoca la hemólisis de los GR, una condición conocida como favismo . Esta propiedad se ha utilizado en la investigación relacionada con el favismo, un defecto genético de la enzima Glucosa-6 Fosfato Deshidrogenasa (G6PD) .
Estudio del Envejecimiento Celular
En un estudio sobre el envejecimiento celular, se compararon las propiedades bioquímicas, biofísicas y ultra-morfológicas de los glóbulos rojos (GR) normales y las células de pacientes con favismo . El estudio reveló una regulación metabólica distinta en las células deficientes en G6DP que determina importantes peculiaridades en las propiedades de la célula durante el envejecimiento .
Investigación sobre la Regulación Metabólica
El estudio del envejecimiento celular también reveló un mecanismo especial de regulación metabólica que permite un menor consumo de energía en condiciones de estrés ambiental . Esta resistencia sorprendentemente mayor contra el envejecimiento celular se ha relacionado con la presencia de this compound .
Investigación sobre la Reducción de la Toxicidad
Se ha realizado investigación sobre las posibilidades de reducir la toxicidad de la vicina y la convicina en las habas mediante la hidrólisis de las mismas a los aglicones correspondientes, divicina e this compound .
Investigación Nutricional
This compound, como producto de la hidrólisis de la vicina y la convicina, se ha estudiado en el contexto de la investigación nutricional, particularmente en relación con el consumo de habas .
Mecanismo De Acción
Target of Action
Isouramil, also known as 5,6-Dihydroxycytosine, primarily targets red blood cells . The compound’s action is particularly significant in individuals with a deficiency in glucose-6-phosphate dehydrogenase .
Mode of Action
This compound is produced from the hydrolysis of the fava bean glycosides, vicine and convicine . Once ingested, it causes irreversible oxidative stress in red blood cells . This oxidative stress is the result of auto-oxidation and redox cycling reactions .
Biochemical Pathways
The biochemical pathway of this compound involves the hydrolysis of fava bean glycosides to produce divicine and this compound . These compounds then undergo auto-oxidation and redox cycling reactions . The auto-oxidation of these compounds generates H2O2 through an O2-dependent chain mechanism .
Pharmacokinetics
The pharmacokinetics of this compound involve its ingestion and subsequent hydrolysis to form divicine and this compound . These compounds then cause oxidative stress in red blood cells . .
Result of Action
The primary result of this compound’s action is the induction of oxidative stress in red blood cells . This oxidative stress can lead to favism, a condition characterized by hemolytic anemia . Favism is particularly prevalent in individuals with a deficiency in glucose-6-phosphate dehydrogenase .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the presence of antinutritional factors in legumes, such as fava beans, is an adaptation mechanism to protect them from adverse environmental conditions . These antinutrients limit the utilization of legumes in food and have been shown to have health consequences
Análisis Bioquímico
Biochemical Properties
5,6-Dihydroxycytosine plays a crucial role in biochemical reactions, particularly in the context of DNA damage and repair. It interacts with several enzymes and proteins involved in the base excision repair pathway. For instance, DNA glycosylases recognize and remove 5,6-Dihydroxycytosine from DNA, initiating the repair process . Additionally, this compound can interact with other biomolecules such as formic acid, leading to further modifications and degradation products .
Cellular Effects
The presence of 5,6-Dihydroxycytosine in DNA can have significant effects on cellular processes. It can induce mutations by causing base-pair mismatches during DNA replication. This compound also influences cell signaling pathways and gene expression by altering the integrity of the genetic material . Furthermore, the accumulation of 5,6-Dihydroxycytosine can lead to cellular stress and trigger DNA repair mechanisms .
Molecular Mechanism
At the molecular level, 5,6-Dihydroxycytosine exerts its effects through its interactions with DNA and DNA repair enzymes. It forms lesions in the DNA that are recognized by DNA glycosylases, which then excise the damaged base. This is followed by the action of endonucleases, polymerases, and ligases to complete the repair process . The compound can also undergo deamination and dehydration reactions, leading to the formation of other modified bases .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5,6-Dihydroxycytosine can change over time. The compound is relatively stable under certain conditions but can degrade under others. Long-term studies have shown that the presence of 5,6-Dihydroxycytosine in DNA can lead to persistent DNA damage and affect cellular function over time . The stability and degradation of this compound are influenced by factors such as pH, temperature, and the presence of other reactive species .
Dosage Effects in Animal Models
The effects of 5,6-Dihydroxycytosine vary with different dosages in animal models. At low doses, the compound may induce mild DNA damage that can be efficiently repaired by the cell. At higher doses, it can cause significant DNA damage, leading to mutations, cellular dysfunction, and even cell death . Toxic effects have been observed at high doses, highlighting the importance of dosage control in experimental settings .
Metabolic Pathways
5,6-Dihydroxycytosine is involved in several metabolic pathways, particularly those related to DNA repair and oxidative stress. It interacts with enzymes such as DNA glycosylases and endonucleases, which are crucial for the base excision repair pathway . The compound can also affect metabolic flux and metabolite levels by altering the integrity of the DNA and inducing cellular stress responses .
Transport and Distribution
Within cells, 5,6-Dihydroxycytosine is transported and distributed through interactions with various transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments . The compound’s distribution is also affected by its chemical properties, such as solubility and reactivity .
Subcellular Localization
5,6-Dihydroxycytosine is primarily localized in the nucleus, where it integrates into the DNA. Its activity and function are influenced by its subcellular localization, as it directly interacts with the genetic material and DNA repair enzymes . Post-translational modifications and targeting signals may also play a role in directing 5,6-Dihydroxycytosine to specific compartments within the cell .
Propiedades
IUPAC Name |
6-amino-5-hydroxy-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N3O3/c5-2-1(8)3(9)7-4(10)6-2/h8H,(H4,5,6,7,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPOYOCCBDWULRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(NC(=O)NC1=O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90192387 | |
| Record name | Isouramil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90192387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3914-34-9 | |
| Record name | Isouramil | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003914349 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isouramil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90192387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


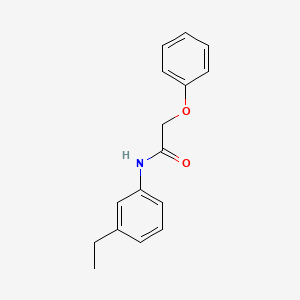

![5,6-dimethoxy-3-[[(3-methoxyphenyl)-oxomethyl]amino]-1H-indole-2-carboxylic acid methyl ester](/img/structure/B1219197.png)
![1-(Diethylamino)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B1219201.png)
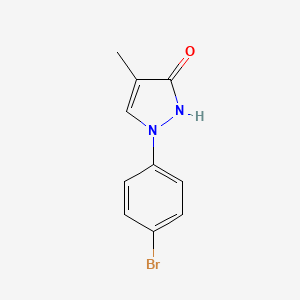
![Ethyl [(2r)-5-Amino-2-Methyl-3-Phenyl-1,2-Dihydropyrido[3,4-B]pyrazin-7-Yl]carbamate](/img/structure/B1219204.png)

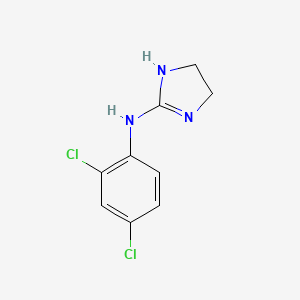
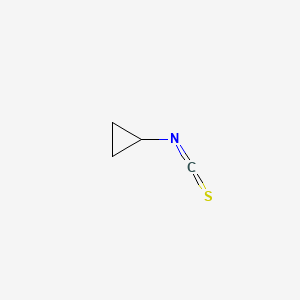
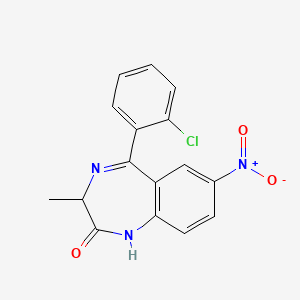
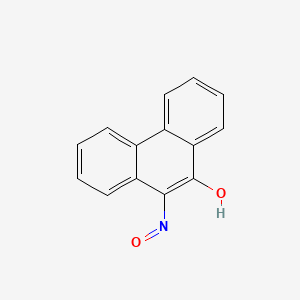
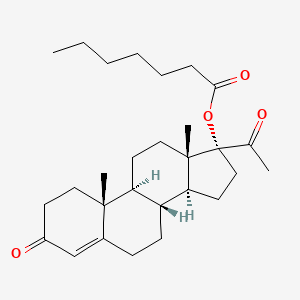
![(7R,8S,9S,10S)-7,8,9,10-tetrahydrobenzo[a]pyrene-7,8,9,10-tetrol](/img/structure/B1219214.png)
![2-Hydroxy-5-[[4-(pyridin-2-ylsulfamoyl)phenyl]diazenyl]benzoic acid;(2R,3R,4S,5R)-3,4,5,6-tetrahydroxy-2-(methylamino)hexanal](/img/structure/B1219215.png)
